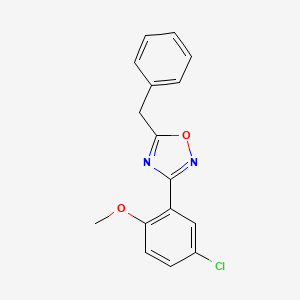![molecular formula C20H21NO2S B5337709 ethyl [1,5-dimethyl-3-(phenylthio)-1H-indol-2-yl]acetate](/img/structure/B5337709.png)
ethyl [1,5-dimethyl-3-(phenylthio)-1H-indol-2-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [1,5-dimethyl-3-(phenylthio)-1H-indol-2-yl]acetate is a chemical compound that has been the subject of extensive research in the scientific community. It is a derivative of indole, a heterocyclic organic compound that is widely used in the pharmaceutical industry. This compound has shown promising results in various scientific studies, making it a potential candidate for future research and development.
Mecanismo De Acción
The mechanism of action of Ethyl [1,5-dimethyl-3-(phenylthio)-1H-indol-2-yl]acetate is not fully understood. However, studies have shown that it has the ability to inhibit certain enzymes and receptors, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and modulate neurotransmitter release in the brain. Additionally, it has been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Ethyl [1,5-dimethyl-3-(phenylthio)-1H-indol-2-yl]acetate in lab experiments is its ability to selectively target specific enzymes and receptors. This allows researchers to study the effects of these targets in isolation, without interference from other compounds. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Direcciones Futuras
There are several potential future directions for research involving Ethyl [1,5-dimethyl-3-(phenylthio)-1H-indol-2-yl]acetate. These include:
1. Further investigation of its potential applications in cancer research, including its ability to inhibit specific cancer cell pathways.
2. Exploration of its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's.
3. Investigation of its potential as a drug discovery tool, including its ability to selectively target specific enzymes and receptors.
4. Further studies on its biochemical and physiological effects, including its antioxidant properties and potential for reducing inflammation.
In conclusion, this compound is a promising compound that has shown potential in various scientific studies. Its ability to selectively target specific enzymes and receptors makes it a valuable tool for research in various fields, including cancer research, neuroscience, and drug discovery. Further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of Ethyl [1,5-dimethyl-3-(phenylthio)-1H-indol-2-yl]acetate involves the reaction of 1,5-dimethyl-3-(phenylthio)-1H-indole-2-carboxylic acid with ethyl acetate in the presence of a catalyst. The reaction is carried out under specific conditions, and the product is purified through various techniques, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
Ethyl [1,5-dimethyl-3-(phenylthio)-1H-indol-2-yl]acetate has been extensively studied for its potential applications in scientific research. It has shown promising results in various fields, including cancer research, neuroscience, and drug discovery.
Propiedades
IUPAC Name |
ethyl 2-(1,5-dimethyl-3-phenylsulfanylindol-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2S/c1-4-23-19(22)13-18-20(24-15-8-6-5-7-9-15)16-12-14(2)10-11-17(16)21(18)3/h5-12H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYLLFICHDNHPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C2=C(N1C)C=CC(=C2)C)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[(6-phenyl-1,2,4-triazin-3-yl)thio]propanoate](/img/structure/B5337639.png)
![2-fluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5337644.png)
![3-{5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furyl}-2-(4-methyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B5337661.png)

![ethyl [4-(3-chlorobenzyl)-1-piperazinyl]acetate](/img/structure/B5337665.png)
![(5-{1-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-1H-imidazol-2-yl}-2-furyl)methanol](/img/structure/B5337666.png)
![3-(5-{[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5337683.png)
![4-ethoxy-3-{[1-(3-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoic acid](/img/structure/B5337690.png)
![N-[4-(acetylamino)phenyl]-2,4,6-trimethylbenzamide](/img/structure/B5337691.png)
![2-[2-(4-chlorophenyl)vinyl]-4H-1,3-benzoxazin-4-one](/img/structure/B5337703.png)
![N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5337716.png)
![4-(hydroxymethyl)-1-[3-(1H-imidazol-2-yl)benzoyl]-4-azepanol](/img/structure/B5337722.png)

